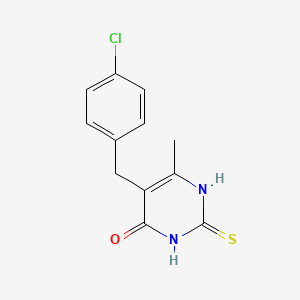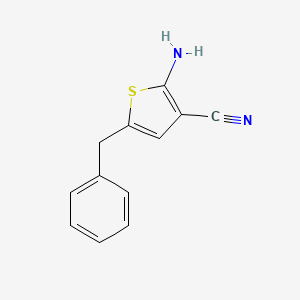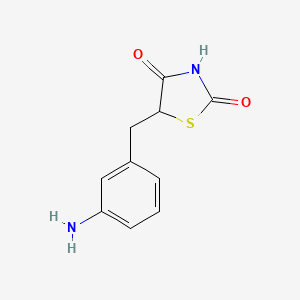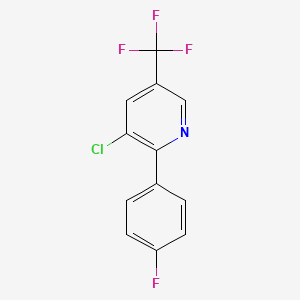
3-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine
Overview
Description
“3-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine” is a complex organic compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a chloro group at the 3rd position, a fluorophenyl group at the 2nd position, and a trifluoromethyl group at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, with the various substituents attached at the specified positions . The presence of the fluorine and chlorine atoms would likely result in the compound having a high degree of electronegativity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring and the various substituents . The pyridine ring is aromatic and relatively stable, but can undergo reactions at the carbon atoms . The presence of the halogen atoms (fluorine and chlorine) could make the compound susceptible to nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Chemical Characterization 3-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine is a significant pyridine derivative with applications primarily in the synthesis of various chemical compounds. It serves as a key intermediate in the production of pesticides and other agrochemicals, highlighting its importance in the field of modern agrochemical research (Lu Xin-xin, 2006). The compound also plays a crucial role in synthesizing a broad spectrum of fluorinated pyridine derivatives, which are explored for potential uses in treating nerve agent poisoning, indicating its significance in medicinal chemistry (C. Timperley et al., 2005).
Structural and Molecular Studies In-depth molecular and structural analysis of related pyridine compounds provides insights into their conformational dynamics and intermolecular interactions, contributing to a deeper understanding of their chemical behavior and potential applications in various scientific fields. For instance, studies on tetrahydro-1H-pyrazolo[4,3-c]pyridines reveal complex molecular conformations and hydrogen bonding patterns, which are essential for designing compounds with desired chemical properties (B. K. Sagar et al., 2017).
Applications in Material Science and Drug Design The versatility of 3-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine extends to its use in synthesizing novel heterocyclic molecules, which are pivotal in the development of new materials and pharmaceuticals. For example, its derivatives have been explored for their potential in non-linear optics and as precursors for anti-cancerous drugs, underscoring its utility in advancing material science and drug discovery (P. Murthy et al., 2017).
Innovative Synthetic Approaches Research efforts have also focused on innovative synthetic methods involving this compound, such as halogen shuffling in pyridines, which opens new avenues for creating structurally diverse pyridine derivatives with potential applications across various scientific domains (F. Mongin et al., 1998). Additionally, the study of its interactions with other chemicals, such as caesium fluoroxysulphate, contributes to the broader understanding of its reactivity and potential for generating novel compounds (S. Stavber et al., 1990).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-10-5-8(12(15,16)17)6-18-11(10)7-1-3-9(14)4-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPPHYAMVUDHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



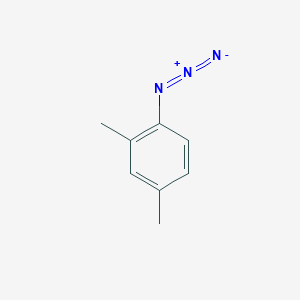
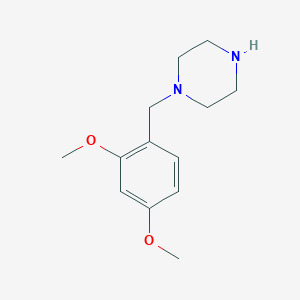
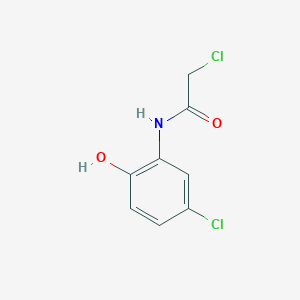
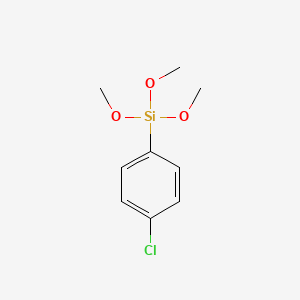
![Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-](/img/structure/B3036556.png)

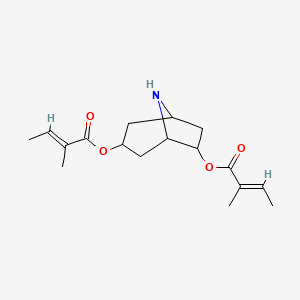
![Diethyl 2-[(2-bromoanilino)methylene]malonate](/img/structure/B3036561.png)
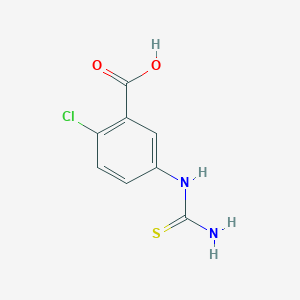
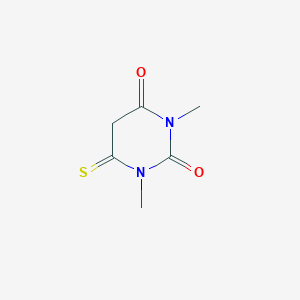
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one](/img/structure/B3036568.png)
